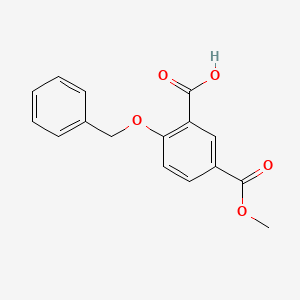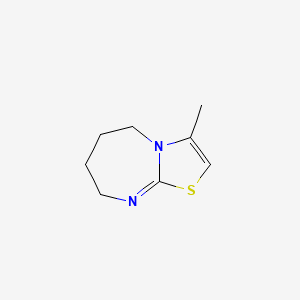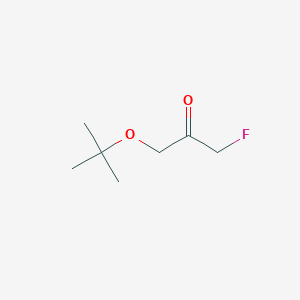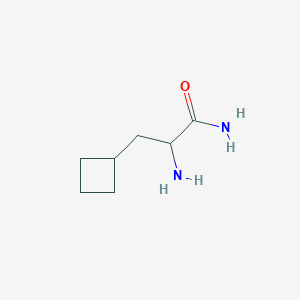
5-methoxycarbonyl-2-phenylmethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-methoxycarbonyl-2-phenylmethoxybenzoic acid is an organic compound that belongs to the class of benzoates It is characterized by a benzoic acid core with a benzyloxy group at the 4-position and a carboxy group at the 3-position, esterified with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxycarbonyl-2-phenylmethoxybenzoic acid typically involves the esterification of 4-benzyloxy-3-carboxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Another method involves the use of methyl 4-hydroxy-3-carboxybenzoate as a starting material, which is then subjected to benzylation using benzyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high efficiency and purity of the final product.
化学反応の分析
Types of Reactions
5-methoxycarbonyl-2-phenylmethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
5-methoxycarbonyl-2-phenylmethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-methoxycarbonyl-2-phenylmethoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological applications .
類似化合物との比較
Similar Compounds
Methyl 3,4,5-tris(benzyloxy)benzoate: Similar structure but with additional benzyloxy groups, leading to different chemical properties and applications.
Methyl 4-hydroxy-3-carboxybenzoate: Lacks the benzyloxy group, resulting in different reactivity and biological activity.
Uniqueness
5-methoxycarbonyl-2-phenylmethoxybenzoic acid is unique due to the presence of both a benzyloxy group and a carboxy group on the benzoic acid core. This combination of functional groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in organic synthesis and pharmaceuticals.
特性
分子式 |
C16H14O5 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC名 |
5-methoxycarbonyl-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H14O5/c1-20-16(19)12-7-8-14(13(9-12)15(17)18)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |
InChIキー |
IZWNLPLYEITCTM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine](/img/structure/B8674373.png)



![6-Chloro-2-hydroxymethyl-3-methylimidazo[4,5-b]pyridine](/img/structure/B8674396.png)
![[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B8674407.png)


![2-amino-N-[1-(4-chlorophenyl)ethyl]benzamide](/img/structure/B8674422.png)


